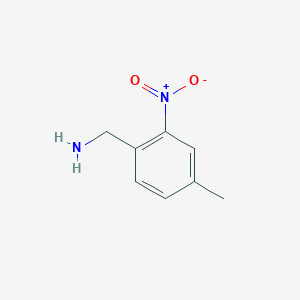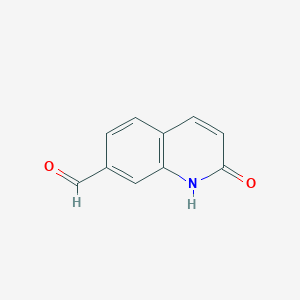
2-Hydroxyquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyquinoline-7-carbaldehyde is an organic compound derived from the quinoline family. It is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the seventh position on the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the formylation of 2-hydroxyquinoline using the Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . Another method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide (NaOH) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formylation of the quinoline ring, and the product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Various nucleophiles like halides, amines, or thiols under suitable conditions.
Major Products Formed
Oxidation: 2-Hydroxyquinoline-7-carboxylic acid.
Reduction: 2-Hydroxyquinoline-7-methanol.
Substitution: Depending on the nucleophile, products like 2-alkoxyquinoline-7-carbaldehyde or 2-aminoquinoline-7-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxyquinoline-7-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, disrupting essential metal-dependent processes in microorganisms, leading to their inhibition or death . Additionally, it can interfere with nucleic acid synthesis and function, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyquinoline-7-carbaldehyde can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its strong chelating properties and use in metal ion detection.
2-Hydroxyquinoline-3-carbaldehyde: Similar in structure but with the aldehyde group at the third position, affecting its reactivity and applications.
7-Chloro-2-hydroxyquinoline-3-carbaldehyde: Contains a chlorine substituent, which can enhance its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1260762-89-7 |
|---|---|
Molekularformel |
C10H7NO2 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-oxo-1H-quinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-6H,(H,11,13) |
InChI-Schlüssel |
FQFUWJCAPXPATI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


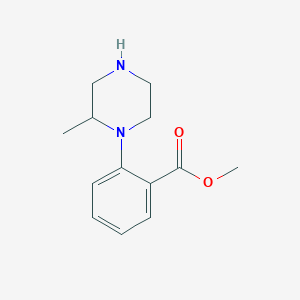

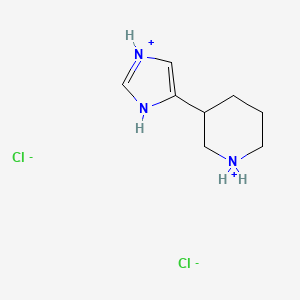
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)
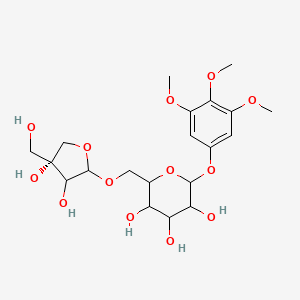

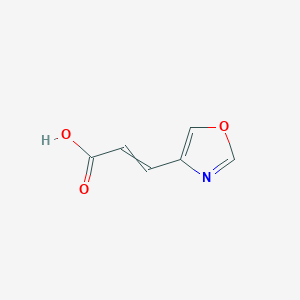
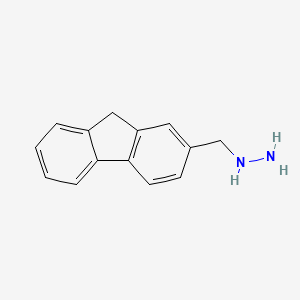
![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)
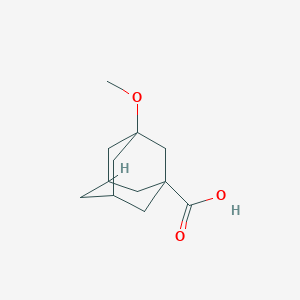

![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)
